molecular formula C6H11NO2S B11919531 (1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B11919531
M. Wt: 161.22 g/mol
InChI Key: VIPZEJOTXDEYNE-RZKHNPSRSA-N
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Description

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable cyclopropane precursor with methylthiomethyl reagents under controlled conditions to introduce the methylsulfanylmethyl group. The amino and carboxylic acid groups are then introduced through subsequent reactions, such as amination and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid: A stereoisomer with similar properties but different spatial arrangement.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring.

Uniqueness

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methylsulfanylmethyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4?,6-/m0/s1

InChI Key

VIPZEJOTXDEYNE-RZKHNPSRSA-N

Isomeric SMILES

CSCC1C[C@]1(C(=O)O)N

Canonical SMILES

CSCC1CC1(C(=O)O)N

Origin of Product

United States

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